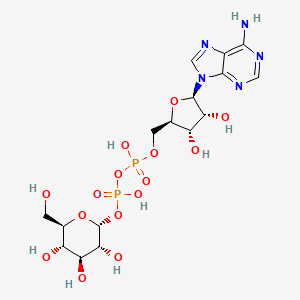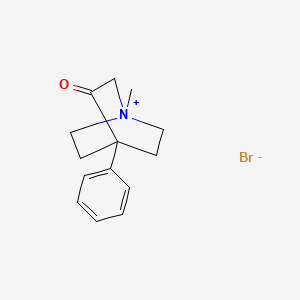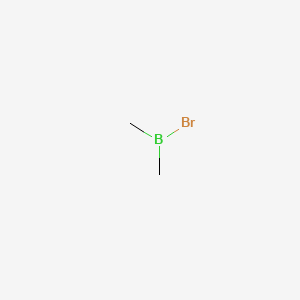
2,3,4',6-Tetrachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2,3,4',6-tetrachlorobiphenyl, involves specific chemical pathways that ensure the addition of chlorine atoms at the designated positions on the biphenyl structure. A common method for synthesizing such compounds includes diazotization followed by chlorination, utilizing specific reagents and conditions to achieve the desired chlorination pattern (Bergman & Wachtmeister, 1977).
Scientific Research Applications
Metabolic Fate and Dechlorination
- Ortho and Meta Dechlorination by Anaerobic Microorganisms : 2,3,4',6-Tetrachlorobiphenyl (tetraCB) undergoes dechlorination by anaerobic microorganisms, leading to the formation of different chlorinated biphenyls. This transformation is significant for understanding the environmental degradation processes of tetraCB (Van Dort & Bedard, 1991).
Metabolism and Tissue Localization
- Formation of Mercapturic Acid Pathway Metabolites in Mice : TetraCB undergoes metabolic transformations in mice, forming metabolites that localize in various tissues like lung, liver, and kidney. This highlights its potential biological interactions and impacts (Klasson-Wehler et al., 1987).
Chemical Preparation and Synthesis
- Preparation Techniques : Research shows methods for preparing certain derivatives of tetraCB, which are crucial for further studies and potential applications. This includes the synthesis of 5,6-arene oxide of tetrachlorobiphenyl, demonstrating key chemical processes (Reich & Reich, 1990).
Environmental Impact and Degradation
- Stimulation of Microbial para-Dechlorination : Research has shown that adding certain tetraCB derivatives to sediment can stimulate the microbial dechlorination of polychlorinated biphenyls, which is significant for environmental remediation efforts (Bedard et al., 1996).
Comparative Toxicity Studies
- Toxicity in Various Species : Studies have been conducted to understand the distribution, excretion, and toxicity of tetraCB in different species, including rats and monkeys. These findings are critical for assessing the environmental and health risks of tetraCB compounds (Abdel-Hamid et al., 1981).
Density Functional Theory Studies
- Theoretical Chemistry Applications : Density functional theory studies have been conducted on radical ions of tetraCB, providing insights into their electronic structures and potential reactivity. This is vital for understanding the chemical and physical properties of these compounds (Arulmozhiraja et al., 2002).
Safety and Hazards
Mechanism of Action
- Estrogen Receptor : 2,3,4’,6-Tetrachlorobiphenyl can interact with estrogen receptors. These nuclear hormone receptors play a role in regulating gene expression and affect cellular proliferation and differentiation in target tissues .
- The mechanism varies with specific PCBs. Dioxin-like PCBs bind to the aryl hydrocarbon receptor (AhR) , disrupting cell function by altering gene transcription. This leads to the induction of hepatic Phase I and Phase II enzymes, especially cytochrome P450 family members .
- Upon exposure, 2,3,4’,6-Tetrachlorobiphenyl undergoes metabolism. It forms methylsulphonyl-tetraCB , which accumulates in tissues like lung, liver, kidney, and fat. Specific binding sites for this metabolite are found in lung tissue, particularly in the tracheo-bronchial mucosa .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
1,2,4-trichloro-3-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRXQYZZALWWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074159 | |
| Record name | 2,3,4',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-58-8 | |
| Record name | 2,3,4',6-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4',6-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4',6-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2Y92IEV5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,3,4',6-Tetrachlorobiphenyl interact with biological systems and what are the downstream effects?
A1: The research paper demonstrates that 2,3,4',6-Tetrachlorobiphenyl is metabolized in mice via the mercapturic acid pathway. [] This involves the formation of metabolites, primarily 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, which exhibit specific binding in lung tissue, particularly in the tracheo-bronchial mucosa. [] This suggests a potential target for 2,3,4',6-Tetrachlorobiphenyl and its metabolites, which could be further investigated to understand their biological effects.
Q2: What analytical methods were used to study the metabolism of 2,3,4',6-Tetrachlorobiphenyl?
A2: The researchers utilized a combination of techniques to analyze the metabolism of 2,3,4',6-Tetrachlorobiphenyl in mice. These included radiolabeling with carbon-14 (14C) and sulfur-35 (35S) to track the compound and its metabolites. [] Gel permeation chromatography followed by gas chromatography-mass spectrometry was employed to identify and quantify the different metabolites formed. [] Autoradiography was also used to visualize the distribution of the radiolabeled compound within the mouse tissues. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)




![3-Hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1221734.png)

